N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a novel compound that has garnered interest in various scientific fields due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an indoline moiety, an imidazole ring, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline derivative, followed by the introduction of the acetyl group. The imidazole ring is then synthesized and attached to the indoline derivative. Finally, the sulfonamide group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. These interactions can result in anti-inflammatory, antiproliferative, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetylindolin-6-yl)-1H-imidazole-4-sulfonamide
- N-(1-acetylindolin-6-yl)-1H-imidazole-5-sulfonamide
- N-(1-acetylindolin-6-yl)-1H-imidazole-3-sulfonamide
Uniqueness
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the methyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10(19)18-6-5-11-3-4-12(7-13(11)18)16-22(20,21)14-8-17(2)9-15-14/h3-4,7-9,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJAGAYDYJYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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